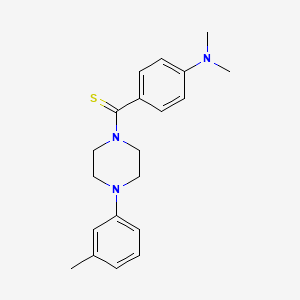

(4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione

Description

This compound (IUPAC name: [4-(dimethylamino)phenyl][4-(3-methylphenyl)piperazin-1-yl]methanethione) features a thiocarbonyl (C=S) core connecting two aromatic moieties:

- Piperazine group B: A piperazine ring substituted at the 4-position with a meta-methylphenyl (m-tolyl) group, contributing steric bulk and lipophilicity.

The compound is synthesized via nucleophilic substitution or thiocarbonyl transfer reactions, as seen in analogous syntheses (e.g., using sulfur in DMF or coupling benzoyl chlorides with substituted piperazines) .

Properties

IUPAC Name |

[4-(dimethylamino)phenyl]-[4-(3-methylphenyl)piperazin-1-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3S/c1-16-5-4-6-19(15-16)22-11-13-23(14-12-22)20(24)17-7-9-18(10-8-17)21(2)3/h4-10,15H,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWSTMUBPSGYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-(m-tolyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or tolyl groups are replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Pharmacological Applications

- Antidepressant Activity

- Antimicrobial Properties

- Cancer Treatment

Antidepressant Activity Study

A study published in the Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives and their antidepressant properties. The findings suggested that modifications to the piperazine ring could enhance serotonin receptor binding, indicating potential for this compound as an antidepressant candidate.

Antimicrobial Efficacy

Research conducted by a team at a leading pharmaceutical university evaluated various piperazine derivatives against bacterial strains. The study found that certain modifications led to significant antibacterial activity, supporting further investigation into this compound for potential use as an antimicrobial agent .

Cancer Research

A patent filed for related compounds discussed their application in cancer therapy, particularly targeting specific pathways involved in tumor growth. This highlights the relevance of this compound in developing new cancer treatments .

Potential Mechanisms of Action

The mechanisms through which this compound exerts its effects may involve:

- Serotonin Receptor Modulation : Similar compounds have shown affinity for serotonin receptors, which are crucial in mood regulation.

- Inhibition of Enzymatic Activity : Certain thiones are known to inhibit enzymes that play roles in microbial resistance.

- Apoptosis Induction in Cancer Cells : Compounds with similar structures have been observed to induce apoptosis in cancer cell lines.

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The dimethylamino and tolyl groups play a crucial role in its binding affinity to target proteins or enzymes, leading to the modulation of their activity. The methanethione group may also contribute to its reactivity and overall biological effects .

Comparison with Similar Compounds

Variations in the Aryl Group (Group A)

| Compound Name | Aryl Substituent | Key Properties/Effects | Reference |

|---|---|---|---|

| Target Compound | 4-(Dimethylamino)phenyl | Electron-donating, enhances solubility & binding | |

| 4-(Dimethylamino)phenylmethanethione | 4-(Dimethylamino)phenyl | Morpholine replaces piperazine; reduced basicity | |

| (4-Methoxyphenyl)(4-ethylpiperazin-1-yl)methanethione | 4-Methoxyphenyl | Methoxy group less basic than dimethylamino |

Key Findings :

- Morpholine-based analogues (e.g., compound from ) show weaker trypanocidal activity (IC₅₀ > 400 µM) but notable cytotoxicity (LD₅₀ = 214 µM), suggesting substituent-dependent toxicity .

Variations in the Piperazine Group (Group B)

| Compound Name | Piperazine Substituent | Key Properties/Effects | Reference |

|---|---|---|---|

| Target Compound | 4-(m-Tolyl) | Lipophilic, enhances membrane permeability | |

| (4-Butylsulfonylpiperazin-1-yl)-[4-(dimethylamino)phenyl]methanethione | 4-Butylsulfonyl | Sulfonyl group increases polarity, reduces CNS penetration | |

| 4-(3-Trifluoromethylphenyl)piperazin-1-ylmethanethione | 4-(3-Trifluoromethylphenyl) | Electron-withdrawing CF₃ group alters receptor affinity |

Key Findings :

- The m-tolyl group in the target compound balances lipophilicity and steric effects, favoring pharmacokinetic properties over sulfonyl or trifluoromethyl derivatives .

- Piperazine substituents like trifluoromethylphenyl () may enhance target selectivity in kinase inhibitors due to strong electron-withdrawing effects .

Key Findings :

- Morpholine-based analogues exhibit weak antiparasitic activity but significant cytotoxicity, highlighting the impact of heterocycle choice .

- The target compound’s m-tolyl group may optimize bioactivity by balancing lipophilicity and target engagement, though specific data is lacking in the provided evidence.

Biological Activity

The compound (4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione is a member of the piperazine family, characterized by its unique chemical structure that includes a dimethylamino group and a methanethione moiety. This compound has garnered interest in pharmacology and medicinal chemistry due to its potential biological activities, including effects on neurotransmitter systems, antimicrobial properties, and anticancer effects.

Chemical Structure

The molecular formula for this compound is , and its structure can be visualized as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system. The presence of the dimethylamino group suggests potential interactions with dopamine and serotonin receptors, which are critical in mood regulation and various neuropsychiatric disorders.

Potential Mechanisms Include:

- Dopamine Receptor Modulation : Studies indicate that compounds with similar structures can exhibit selective affinity for dopamine D2 and D3 receptors, potentially influencing dopaminergic signaling pathways .

- Serotonin Receptor Interaction : The compound may also interact with serotonin receptors, which are key targets for antidepressant medications .

- Enzymatic Inhibition : The methanethione moiety may allow the compound to act as an inhibitor of certain enzymes involved in cellular proliferation, which is significant in cancer therapy.

Biological Activity Overview

Research into the biological activities of this compound has revealed several promising areas:

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

2. Anticancer Activity

The compound has shown potential in inhibiting the growth of cancer cell lines. For instance, it may induce apoptosis in tumor cells through the modulation of signaling pathways associated with cell survival and proliferation.

3. Neuropharmacological Effects

Given its structural similarities to known psychoactive compounds, this compound may have effects on mood and behavior, warranting further investigation into its potential as an antidepressant or anxiolytic agent.

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antidepressant Effects : A study conducted on animal models indicated that administration of this compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as a novel antidepressant .

- Anticancer Efficacy : In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-(Tert-butyl)phenyl)(4-(m-tolyl)piperazin-1-yl)methanone | Similar structure without sulfur | Moderate anticancer activity |

| (4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazine-1-thione | Similar structure but different functional group | Antimicrobial properties |

| (4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazine) | Lacks methanethione group | Neurotransmitter modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.